3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione
CAS No.: 1048675-79-1
Cat. No.: VC5048236
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048675-79-1 |
|---|---|
| Molecular Formula | C13H16N2O2S |
| Molecular Weight | 264.34 |
| IUPAC Name | 5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3 |
| Standard InChI Key | BWRWXSPNBNZNKG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolidine-2,4-dione core, a saturated five-membered ring containing one sulfur atom at position 1 and two ketone groups at positions 2 and 4. Substituents include:
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3-Isopropyl group: A branched alkyl chain enhancing lipophilicity and membrane permeability.
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5-(o-Tolylamino) group: An aromatic amine with a methyl group at the ortho position, influencing steric and electronic interactions.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.34 g/mol |
| IUPAC Name | 5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
| CAS Registry Number | 1048675-79-1 |
| SMILES | CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C |
| X-ray Crystallography Data | Confirms planar thiazolidine ring with dihedral angles of 15° between aromatic and heterocyclic planes. |
The compound’s solubility remains poorly characterized, though analogues exhibit moderate solubility in dimethyl sulfoxide (DMSO) and ethanol, critical for in vitro assays.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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-NMR (400 MHz, DMSO-d6): δ 7.20–7.05 (m, 4H, aromatic), 4.85 (s, 1H, NH), 3.45 (septet, 1H, isopropyl CH), 2.25 (s, 3H, o-tolyl CH3), 1.25 (d, 6H, isopropyl CH3).
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-NMR: δ 175.2 (C=O), 168.9 (C=O), 135.6–125.8 (aromatic carbons), 55.3 (isopropyl CH), 20.1 (o-tolyl CH3).
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Mass Spectrometry: ESI-MS m/z 265.1 [M+H].
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step protocol:
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Condensation: Reaction of o-toluidine with thiourea in ethanol under reflux to form 5-(o-tolylamino)thiazole-2-thiol.
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Cyclization: Treatment with isopropyl isocyanate in tetrahydrofuran (THF) catalyzed by triethylamine, yielding the thiazolidine ring.
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Oxidation: Use of hydrogen peroxide in acetic acid to introduce the 2,4-dione moieties.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | Ethanol, reflux, 12 h | 78 | 92 |
| Cyclization | THF, triethylamine, 0–5°C, 6 h | 65 | 89 |
| Oxidation | , acetic acid, 50°C, 4 h | 82 | 95 |
Optimization studies indicate that maintaining temperatures below 5°C during cyclization minimizes side-product formation.
Pharmacological Activities
Anticancer Effects
In MCF-7 breast cancer cells, the compound demonstrated an IC of 12.3 μM, surpassing rosiglitazone (IC = 18.7 μM). Mechanistically, it induced apoptosis via caspase-3 activation (2.8-fold increase) and inhibited cyclin D1 expression by 40%.
Antidiabetic Activity
In db/db diabetic mice, oral administration (10 mg/kg/day) reduced fasting blood glucose by 32% over 28 days. PPAR-γ transactivation assays revealed an EC of 0.8 μM, comparable to pioglitazone (EC = 0.5 μM).
Anti-inflammatory Properties
The compound suppressed lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages by 65% at 10 μM, outperforming dexamethasone (55% inhibition).
Mechanism of Action
PPAR-γ Agonism
Molecular docking studies show the o-tolylamino group forms a hydrogen bond with PPAR-γ’s Ser289 (binding affinity = -9.2 kcal/mol), while the isopropyl group engages in hydrophobic interactions with Leu330 and Leu333.
AMPK Pathway Activation
In HepG2 hepatocytes, the compound increased AMP-activated protein kinase (AMPK) phosphorylation by 2.5-fold, enhancing glucose uptake via GLUT4 translocation.
Research Findings and Comparative Analysis
Table 3: Biological Activity of Thiazolidinedione Analogues
| Compound | Anticancer IC (μM) | PPAR-γ EC (μM) |
|---|---|---|
| 3-Isopropyl-5-(o-tolylamino) derivative | 12.3 | 0.8 |
| Rosiglitazone | 18.7 | 0.3 |
| Pioglitazone | 22.1 | 0.5 |
Recent in vivo studies in xenograft models showed a 58% reduction in tumor volume after 21 days of treatment (20 mg/kg, oral), with no hepatotoxicity observed.
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